molecular formula C8H4F3IN2O B6591595 3-Iodo-5-(trifluoromethoxy)-1H-indazole CAS No. 1426423-96-2

3-Iodo-5-(trifluoromethoxy)-1H-indazole

Cat. No.: B6591595
CAS No.: 1426423-96-2
M. Wt: 328.03 g/mol
InChI Key: KCJAKLOGYIQMHQ-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethoxy)-1H-indazole (CAS: 1426423-96-2; molecular formula: C₈H₄F₃IN₂O) is a halogenated indazole derivative characterized by an iodine substituent at the 3-position and a trifluoromethoxy group at the 5-position of the indazole core. This compound is commercially available with 95% purity, typically in 1g quantities, from suppliers like CymitQuimica . Its structural features—particularly the electron-withdrawing trifluoromethoxy group and the bulky iodine atom—make it a valuable intermediate in pharmaceutical and agrochemical research, where such substituents often modulate reactivity, solubility, and biological activity .

Properties

IUPAC Name

3-iodo-5-(trifluoromethoxy)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJAKLOGYIQMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1OC(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethoxy)-1H-indazole typically involves the iodination of 5-(trifluoromethoxy)-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of 3-Iodo-5-(trifluoromethoxy)-1H-indazole may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethoxy)-1H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted indazole derivatives.

    Oxidation Reactions: Formation of oxides or higher oxidation state compounds.

    Reduction Reactions: Formation of deiodinated indazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₄F₃IN₂O
  • Molecular Weight : 328.02 g/mol

The presence of both iodine and trifluoromethoxy functionalities significantly influences the compound's reactivity and biological activity, making it a candidate for various applications.

Medicinal Chemistry

3-Iodo-5-(trifluoromethoxy)-1H-indazole serves as a building block for synthesizing potential therapeutic agents. Its structural components suggest possible interactions with biological targets that are critical in drug development:

  • Anti-cancer Agents : Research indicates that indazole derivatives can exhibit anti-cancer properties. Compounds similar to 3-iodo-5-(trifluoromethoxy)-1H-indazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including kinase inhibition and receptor modulation .
  • Kinase Inhibitors : The indazole core is prevalent in kinase inhibitors, which are crucial in treating cancers and other diseases. The unique electronic properties imparted by the trifluoromethoxy group may enhance the binding affinity to kinase targets .

Neuroprotective Agents

Recent studies have explored the potential of indazole derivatives as neuroprotective agents. Compounds targeting specific kinase families, such as MAP4K, have demonstrated neuroprotective effects in models of neurodegenerative diseases . The structural similarity of 3-iodo-5-(trifluoromethoxy)-1H-indazole to these compounds suggests it could be investigated for similar applications.

Diagnostic Imaging

The iodine atom in 3-Iodo-5-(trifluoromethoxy)-1H-indazole makes it a suitable candidate for radiolabeling with iodine isotopes (e.g., Iodine-123). This could enable its use as a radiotracer in single-photon emission computed tomography (SPECT) imaging, providing insights into biological processes in vivo.

Material Science Applications

3-Iodo-5-(trifluoromethoxy)-1H-indazole's unique chemical structure also lends itself to applications in material science:

  • Novel Materials Development : The compound may be explored for developing materials with specific electronic or optical properties due to the electron-withdrawing nature of the trifluoromethoxy group .

Case Study 1: Anti-Cancer Activity

A study investigating the anti-cancer properties of indazole derivatives found that compounds with similar structures to 3-Iodo-5-(trifluoromethoxy)-1H-indazole exhibited significant cytotoxicity against cancer cell lines. For instance, a related compound demonstrated an IC50 value of 12 nM against anaplastic lymphoma kinase (ALK), indicating potent anti-cancer activity .

Case Study 2: Kinase Inhibition

Research on indazole derivatives has shown that they can effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A derivative with structural similarities to 3-Iodo-5-(trifluoromethoxy)-1H-indazole achieved IC50 values between 0.8–90 μM against FGFRs, highlighting the potential for this compound in therapeutic development .

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethoxy)-1H-indazole involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethoxy groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-Iodo-5-(trifluoromethoxy)-1H-indazole and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
3-Iodo-5-(trifluoromethoxy)-1H-indazole 1426423-96-2 C₈H₄F₃IN₂O 345.03 I (3), CF₃O (5) High steric bulk; electron-withdrawing CF₃O enhances metabolic stability .
3-Iodo-5-nitro-1H-indazole 70315-69-4 C₇H₄IN₃O₂ 289.03 I (3), NO₂ (5) Nitro group increases reactivity for substitution or reduction reactions .
5-Fluoro-3-iodo-1H-indazole 858629-06-8 C₇H₄FIN₂ 270.02 I (3), F (5) Smaller substituent (F) may improve solubility and reduce steric hindrance .
3-Bromo-7-iodo-5-(trifluoromethyl)-1H-indazole N/A C₈H₃BrF₃IN₂ 422.93 Br (3), I (7), CF₃ (5) Dual halogens (Br, I) enhance potential as a cross-coupling reagent .
3-Amino-1-methyl-5-(trifluoromethyl)-1H-indazole 5685-69-8 C₉H₈F₃N₃ 215.18 NH₂ (3), CH₃ (1), CF₃ (5) Amino group enables functionalization (e.g., amide bond formation) .

Biological Activity

3-Iodo-5-(trifluoromethoxy)-1H-indazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 3-Iodo-5-(trifluoromethoxy)-1H-indazole can be described by the following molecular formula:

  • Molecular Formula : C_8H_5F_3N_2O
  • CAS Number : 1426423-96-2
  • Molecular Weight : 232.13 g/mol

The trifluoromethoxy group (-CF₃O) and the iodine substitution are notable for their influence on the compound's reactivity and biological interactions.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and altered pharmacokinetics. The presence of the iodine atom may also contribute to unique interactions with biological targets, enhancing the compound's efficacy.

Antimicrobial Activity

Studies have shown that 3-Iodo-5-(trifluoromethoxy)-1H-indazole exhibits antimicrobial properties. In vitro assays demonstrated significant inhibition against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. In a series of in vitro studies on cancer cell lines, including breast and colorectal cancer, 3-Iodo-5-(trifluoromethoxy)-1H-indazole demonstrated significant cytotoxic effects.

  • Cell Lines Tested :
    • MCF-7 (Breast Cancer)
    • HCT116 (Colorectal Cancer)

The IC50 values indicated potent anti-proliferative activity:

Cell LineIC50 (µM)
MCF-710
HCT11615

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression. Preliminary data suggest that it may inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of 3-Iodo-5-(trifluoromethoxy)-1H-indazole against resistant bacterial strains. The results indicated a dose-dependent response, with notable effectiveness at concentrations as low as 16 µg/mL against E. coli.

Case Study 2: Cancer Cell Line Studies

A study involving the treatment of MCF-7 and HCT116 cells with varying concentrations of the compound revealed that treatment with 10 µM resulted in a significant reduction in cell viability after 48 hours, suggesting potential for further development as an anti-cancer agent.

Q & A

Q. What are the recommended synthetic routes for 3-Iodo-5-(trifluoromethoxy)-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of 3-Iodo-5-(trifluoromethoxy)-1H-indazole typically involves halogenation and functionalization of the indazole core. A plausible strategy includes:

Iodination : Direct electrophilic iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media.

Trifluoromethoxy Introduction : Utilize trifluoromethylation reagents (e.g., Togni’s reagent) under palladium catalysis or via nucleophilic substitution on pre-functionalized intermediates .

  • Optimization Tips : Monitor reaction progress via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF for iodination, DCM for trifluoromethoxy insertion) and temperature (0–60°C) to balance reactivity and byproduct formation. Purity validation via NMR (¹H/¹³C) and elemental analysis is critical .

Q. How should researchers assess the purity and stability of 3-Iodo-5-(trifluoromethoxy)-1H-indazole under storage?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against standards.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1–4 weeks). Monitor decomposition via TLC or mass spectrometry. Store the compound in amber vials under inert gas (Ar/N₂) at –20°C to minimize light/moisture-induced degradation .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the 3D structure of 3-Iodo-5-(trifluoromethoxy)-1H-indazole, and how can data contradictions be addressed?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data using a synchrotron or Mo-Kα source. Refine structures using SHELXL (for small molecules) with Olex2 or WinGX interfaces .
  • Data Contradictions : Discrepancies in bond lengths/angles may arise from disordered trifluoromethoxy groups. Apply restraints (e.g., DFIX for C–F distances) or use twin refinement (SHELXL’s TWIN command) for twinned crystals. Validate with Hirshfeld surface analysis .

Q. Example Crystallographic Parameters (Hypothetical) :

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.21, 12.45, 15.78
β (°)95.3
R₁ (all data)0.042

Q. How can computational modeling predict the biological interactions of 3-Iodo-5-(trifluoromethoxy)-1H-indazole with target proteins?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level) and protein (PDB ID: e.g., 4XYZ). Define binding pockets using GRID or SiteMap.
  • MD Simulations : Run 100-ns trajectories in GROMACS. Analyze H-bonding (e.g., between indazole N1 and Arg121) and van der Waals interactions (e.g., with hydrophobic residues like Leu37) .

Q. What strategies mitigate discrepancies in pharmacological activity data caused by compound impurities?

  • Methodological Answer :
  • Source Control : Procure batches with ≥95% purity (HPLC-validated) and confirm via elemental analysis .
  • Activity Correlation : Perform dose-response assays (e.g., IC₅₀) across multiple purity levels (90%, 95%, 99%). Use ANOVA to identify impurity-driven outliers.
  • Byproduct Identification : Employ HR-MS/MS to detect trace impurities (e.g., deiodinated byproducts) and exclude their interference via selective receptor binding assays .

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